molecular formula C5H9ClF3N B2704192 Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride CAS No. 2137837-57-9

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2704192
CAS No.: 2137837-57-9
M. Wt: 175.58
InChI Key: XUMSKUUSLHIDHC-RFKZQXLXSA-N
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Description

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine hydrochloride featuring a trifluoromethyl (-CF₃) substituent on the cyclopropane ring. The (1R,2R) stereochemistry defines its spatial configuration, influencing its interactions in biological systems and synthetic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . Its molecular formula is C₅H₈ClF₃N, with a molecular weight of 195.57 g/mol (calculated).

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSKUUSLHIDHC-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137837-57-9
Record name rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN3) or thiols (RSH).

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Azides, thiols, or other substituted amines.

Scientific Research Applications

Organic Chemistry

In organic chemistry, Rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biological Research

The compound is utilized as a probe in biological research to investigate enzyme interactions and metabolic pathways. The trifluoromethyl group is particularly advantageous for tracing and imaging due to its distinct spectroscopic properties.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific enzymes or receptors. The compound's ability to modulate biochemical pathways by interacting with target proteins suggests its potential in treating various diseases.

Central Nervous System Modulation

Preliminary studies indicate that this compound may have applications in treating central nervous system disorders due to its ability to penetrate the blood-brain barrier effectively. It has shown potential in managing conditions like anxiety and depression by modulating neurotransmitter systems .

Antiparasitic Activity

Similar compounds have demonstrated significant activity against protozoan parasites and nematodes. There is potential for this compound to exhibit comparable effects against parasites such as Giardia intestinalis and Entamoeba histolytica, warranting further investigation into its antiparasitic properties .

Mechanism of Action

The mechanism of action of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring provides rigidity to the molecule, influencing its overall bioactivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The -CF₃ group in the target compound enhances electron-withdrawing properties, increasing acidity of adjacent protons and stability against oxidation compared to phenyl or alkyl substituents .

Stereochemical Impact :

  • The (1R,2R) configuration of the target compound contrasts with the (1R,2S) diastereomer in , leading to divergent biological activities. For example, (1R,2R) isomers often show higher affinity for neurological targets like serotonin receptors .

Applications :

  • Pharmaceuticals : The target compound’s -CF₃ group improves blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
  • Agrochemicals : Bulkier analogs (e.g., ) are preferred for pesticide development due to prolonged environmental stability .

Biological Activity

Rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is a synthetic compound notable for its unique trifluoromethyl and cyclopropyl functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Chemical Formula : C5_5H9_9ClF3_3N
  • Molecular Weight : 176.58 g/mol
  • CAS Number : 2137837-57-9
  • Molecular Structure :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • The cyclopropyl ring contributes to the rigidity of the molecular structure, which can influence binding interactions with biological targets.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC5_5H9_9ClF3_3N
Molecular Weight176.58 g/mol
LogP0.72
Polar Surface Area26 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance the binding affinity and selectivity for certain biological targets, while the cyclopropyl structure provides a unique spatial orientation that can modulate enzyme activity or receptor signaling pathways.

Research Findings

  • Enzyme Interaction Studies :
    • In vitro studies have demonstrated that this compound can act as a selective inhibitor of specific enzymes involved in metabolic pathways. For instance, its potential as an inhibitor of phosphoinositide-dependent protein kinase (PIP4K2A) has been explored, showing promising results in modulating cancer cell metabolism .
  • Pharmacological Characterization :
    • The compound has been characterized for its pharmacological properties, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation .
  • Imaging Applications :
    • Due to the distinct spectroscopic properties imparted by the trifluoromethyl group, this compound can be utilized in tracing and imaging studies within biological systems.

Case Study 1: PIP4K2A Inhibition

A study focused on developing selective PIP4K2A inhibitors highlighted this compound as a lead compound. It exhibited significant inhibition of PIP4K2A activity, which is crucial for the survival of p53-deficient tumors. This suggests its potential role in cancer therapy .

Case Study 2: Enzyme Modulation

Another investigation assessed the compound's ability to modulate various metabolic enzymes. Results indicated that it could significantly alter enzyme kinetics, providing insights into its use as a pharmacological tool for studying metabolic disorders .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanolTrifluoromethyl group, hydroxyl functional groupModerate enzyme inhibition
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methylamineTrifluoromethyl group, amine functional groupSelective receptor binding
This compoundTrifluoromethyl group, cyclopropyl ringPotent enzyme inhibition

Q & A

Q. What are the optimal methods for synthesizing rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, and how is its structure validated?

Methodological Answer :

  • Synthesis : The compound can be synthesized via cyclopropanation of trifluoromethyl-substituted precursors. A common approach involves treating intermediates (e.g., tert-butyl carbamate derivatives) with HCl in diethyl ether (e.g., 2M HCl, 24-hour stirring), followed by filtration and vacuum drying .
  • Characterization :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm cyclopropane ring geometry and trifluoromethyl group integration. For example, cyclopropane protons typically resonate between δ 1.0–2.5 ppm, while CF3_3 groups show 19^19F signals near δ -60 to -70 ppm .
    • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+^+ ions) to confirm purity .

Q. How can researchers assess the enantiomeric purity of this cyclopropane derivative?

Methodological Answer :

  • Chiral Chromatography : Utilize RegisPack or similar chiral columns (e.g., 25 cm × 4.6 mm, 5 µm) with isocratic elution (hexane:ethanol, 90:10) to resolve enantiomers. Optical rotation measurements (e.g., +10.0° in D2_2O) further confirm stereochemical integrity .
  • HPLC-MS : Couple with polar organic mobile phases (e.g., acetonitrile:water with 0.1% formic acid) for simultaneous quantification and enantiomer separation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in functionalization reactions?

Methodological Answer :

  • Electrophilic Substitution : The CF3_3 group is electron-withdrawing, directing reactions to meta/para positions. For example, in Pd-catalyzed cross-couplings, use Buchwald-Hartwig conditions (Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3) to introduce aryl/heteroaryl groups .
  • Reductive Amination : Optimize NaBH(OAc)3_3 in dichloroethane (DCE) for selective secondary amine formation without cyclopropane ring opening .

Q. What strategies mitigate strain-induced instability in the cyclopropane ring during derivatization?

Methodological Answer :

  • Temperature Control : Conduct reactions at ≤0°C to prevent ring-opening rearrangements (e.g., retro-cyclopropanation).
  • Protecting Groups : Use tert-butyl carbamates (Boc) or benzyl groups to shield the amine during harsh conditions (e.g., strong acids/bases) .
  • Kinetic Monitoring : Track reaction progress via 1^1H NMR (e.g., disappearance of cyclopropane proton signals) to identify degradation pathways .

Q. How can researchers evaluate the compound’s functional selectivity for serotonin receptors (e.g., 5-HT2C_{2C}2C​)?

Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-Mesulergine for 5-HT2C_{2C} competition binding (Ki_i determination) in HEK293 cells expressing human receptors .
  • Functional Assays : Measure cAMP inhibition or β-arrestin recruitment (e.g., TR-FRET) to assess biased agonism .
  • MD Simulations : Model ligand-receptor interactions (e.g., Schrödinger Suite) to identify key residues (e.g., transmembrane helix 5) influencing selectivity .

Q. What in vivo models are suitable for studying its pharmacokinetics and CNS penetration?

Methodological Answer :

  • Rodent Models : Administer intravenously (1–5 mg/kg) and collect plasma/brain samples at timed intervals. Use LC-MS/MS to quantify compound levels (LOQ: 1 ng/mL) .
  • BBB Permeability : Calculate logBB values (brain:plasma ratio) and correlate with cLogP (target: >0.5 for CNS activity) .
  • Metabolite ID : Perform hepatocyte incubations with UPLC-QTOF to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

Contradictions and Resolutions

  • Stereochemical Purity : reports >99% enantiomeric excess via chiral columns, while notes 95% purity for similar compounds. Resolution: Optimize chiral stationary phases (CSPs) and mobile phases to enhance separation .
  • Reaction Yields : cites 97% yields for analogous compounds, whereas reports lower yields (e.g., 70–80%). Resolution: Use NaBH4_4 in methanol for higher efficiency in reductive amination .

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